2,6-Dimethyloctane-1,8-diol
Overview
Description
2,6-Dimethyloctane-1,8-diol is an organic compound with the molecular formula C10H22O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyloctane-1,8-diol can be achieved through several methods. One common approach involves the hydrogenation of 2,6-dimethyloctane-1,8-dione. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and controlled reaction environments to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyloctane-1,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced further to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products
Oxidation: 2,6-Dimethyloctane-1,8-dione or 2,6-dimethyloctane-1,8-dioic acid.
Reduction: 2,6-Dimethyloctane.
Substitution: 2,6-Dimethyloctane-1,8-dichloride or 2,6-dimethyloctane-1,8-dibromide.
Scientific Research Applications
2,6-Dimethyloctane-1,8-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyloctane-1,8-diol depends on its chemical interactions with other molecules. The hydroxyl groups can form hydrogen bonds, making it a versatile compound in various chemical and biological processes. Its molecular targets and pathways are often related to its ability to participate in oxidation-reduction reactions and form stable complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyloctane-1,8-dioic acid: Similar structure but with carboxylic acid groups instead of hydroxyl groups.
2,6-Dimethyloctane: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
2,6-Dimethyloctane-1,8-dione: Contains ketone groups instead of hydroxyl groups, leading to different reactivity.
Uniqueness
2,6-Dimethyloctane-1,8-diol is unique due to its dual hydroxyl groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications, offering versatility that similar compounds may lack .
Properties
IUPAC Name |
2,6-dimethyloctane-1,8-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-9(6-7-11)4-3-5-10(2)8-12/h9-12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJMKFMEYZHESV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)CO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542270 | |
Record name | 2,6-Dimethyloctane-1,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75656-41-6 | |
Record name | 2,6-Dimethyloctane-1,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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